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Compound of Interest

Compound Name: 2,5-dibromohexanedioic acid

Cat. No.: B1266587

An In-depth Technical Guide to 2,5-
dibromohexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, a
halogenated dicarboxylic acid. This document consolidates its chemical and physical
properties, provides a detailed synthesis protocol, outlines methods for its characterization, and
discusses safety and handling procedures. The information is intended to support researchers
and professionals in the fields of chemical synthesis, materials science, and drug development.

Core Chemical and Physical Data

2,5-dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is a derivative of adipic
acid where bromine atoms are substituted at the a and o' positions. This substitution
significantly influences the molecule's reactivity and potential applications.

Chemical Identifiers and Molecular Properties
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Property Value Source
CAS Number 3479-85-4 [1112]
Molecular Formula CeHsBr20a [1][2]
Molecular Weight 303.93 g/mol [2]
IUPAC Name 2,5-dibromohexanedioic acid [2]

2,5-Dibromoadipic acid, a,a’-
Synonyms . o [1]
Dibromoadipic acid

INChl=1S/C6H8Br204/c7-
InChl 3(5(9)10)1-2-4(8)6(11)12/h3- [2]
4H,1-2H2,(H,9,10)(H,11,12)

KABAKEOYQZKPBA-
InChlKey [2]
UHFFFAOYSA-N

SMILES C(CC(C(=0)0)Br)C(C(=0)0)B o
r

Physical Properties

Property Value Source
Melting Point 188 °C [3]
Boiling Point 395.4 °C at 760 mmHg [3]
Density 2.111 g/cm3 [3]
Flash Point 192.9 °C [3]
Refractive Index 1.586 [3]
LogP 1.46280 [3]
PSA 74.60000 [3]

Synthesis of 2,5-dibromohexanedioic Acid

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.echemi.com/produce/pr220728378529-2-5-dibromohexanedioic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://www.echemi.com/produce/pr220728378529-2-5-dibromohexanedioic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://www.echemi.com/produce/pr220728378529-2-5-dibromohexanedioic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoadipic-acid
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.chemsrc.com/en/cas/3479-85-4_588606.html
https://www.benchchem.com/product/b1266587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2,5-dibromohexanedioic acid can be achieved through the bromination of
adipic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, which
involves the formation of an acyl halide followed by a-bromination. The following protocol is
based on established chemical principles for such transformations.

Experimental Protocol: Synthesis via Adipoyl Dichloride

This two-step protocol first converts adipic acid to its corresponding dichloride, which is then
brominated.

Step 1: Synthesis of Adipoyl Dichloride

o Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet
connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

» Reaction: Adipic acid is placed in the flask, and an excess of thionyl chloride (SOCIz) is
added (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can
be added to facilitate the reaction.

e Heating: The mixture is gently heated under reflux until the evolution of sulfur dioxide and
hydrogen chloride gases ceases.

 Purification: The excess thionyl chloride is removed by distillation under reduced pressure to
yield crude adipoy! dichloride.

Step 2: Bromination of Adipoyl Dichloride

o Reaction Setup: The adipoyl dichloride is placed in a reaction vessel protected from
moisture.

e Bromination: Molecular bromine (Br2) is added dropwise to the adipoy! dichloride. The
reaction can be initiated by the addition of a catalytic amount of phosphorus trichloride (PCls)
or red phosphorus.

e Heating: The reaction mixture is heated to promote the bromination at the a-positions. The
reaction progress can be monitored by observing the disappearance of the bromine color.
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e Work-up: Upon completion, the reaction mixture is cooled. The crude 2,5-dibromoadipoyl
dichloride is then carefully hydrolyzed by the slow addition of water to yield 2,5-
dibromohexanedioic acid.

 Purification: The resulting solid is collected by filtration, washed with cold water, and can be
further purified by recrystallization from a suitable solvent such as water or an ethanol/water
mixture.

Starting Materials

Adipic Acid

Synthe%s Steps

Thionyl Chloride -—I»(Step 1: Formation of Adipoyl Dichloride)- ------ ! l Adipoyl Dichloride (Intermediate))

Bromine >(Step 2: Bromination)_<

_’(Z,S-dibromoadipoyl dichloride (Intermediate))

Final Product

l Step 3: Hydrolysis !4 2,5-dibromohexanedioic acid

Click to download full resolution via product page

Caption: Synthesis workflow for 2,5-dibromohexanedioic acid.

Spectroscopic and Chromatographic
Characterization

Comprehensive characterization is essential to confirm the identity and purity of the
synthesized 2,5-dibromohexanedioic acid. The following are the expected spectroscopic
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signatures and a general protocol for analysis.

licted :

Technique Predicted Observations

The methine protons (-CHBr-) are expected to
show a significant downfield shift, likely in the
4.0-4.5 ppm range. The methylene protons

1H NMR adjacent to the chiral centers would also be
shifted and exhibit more complex splitting
patterns. The carboxylic acid protons would

appear as a broad singlet at >10 ppm.[4]

The carbon atoms attached to bromine (-CHBr-)

would be significantly shifted downfield to the
13C NMR _ _

50-60 ppm range. The carboxylic acid carbons

are expected in the 170-180 ppm region.[4]

A strong, broad O-H stretch from the carboxylic

acid would be present. A prominent C=0 stretch
FTIR (cm™1) would be observed around 1700 cm~1. The C-Br

stretching vibration is expected in the fingerprint

region, typically between 500 and 700 cm~1.[4]

The molecular ion peak (M*) would show a
characteristic isotopic pattern due to the

Mass Spectrometry (m/2) presence of two bromine atoms (3°Br and 8!Br),
with major peaks at m/z 302, 304, and 306. Key
fragmentation would likely involve the loss of Br,

H20, and COOH.[4]

General Experimental Protocols for Characterization

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve a small amount of the purified product in a suitable
deuterated solvent (e.g., DMSO-ds, D20 with a pH adjustment).

o Data Acquisition: Acquire *H and *3C NMR spectra on a high-field NMR spectrometer.
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o Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectra.

o Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

e Mass Spectrometry (MS):
o Sample Preparation: Dissolve the sample in a suitable volatile solvent.

o lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI),
to generate ions.

o Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) to determine
the molecular weight and fragmentation pattern.

Synthesized Product

Analytical [Techniques
y y
(FTIR Spectroscopa— (NMR Spectroscopa Mass Spectrometra
Data Arlalysis
\A y A
(Structural Confirmation)4 > Purity Assessment)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1266587?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Logical workflow for the characterization of 2,5-dibromohexanedioic acid.

Safety and Handling

2,5-dibromohexanedioic acid is a hazardous substance and should be handled with
appropriate safety precautions.

GHS Hazard Statements

e H302: Harmful if swallowed.
o H314: Causes severe skin burns and eye damage.

e H335: May cause respiratory irritation.

Precautionary Measures

e Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

» Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands
thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents and bases.

Potential Applications and Future Directions

While specific applications in drug development are not extensively documented in publicly
available literature, the bifunctional nature of 2,5-dibromohexanedioic acid makes it a
potentially valuable building block in organic synthesis. The two bromine atoms and two
carboxylic acid groups offer multiple reaction sites for creating more complex molecules. It
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could serve as a cross-linking agent in polymer chemistry or as a starting material for the
synthesis of novel heterocyclic compounds. Further research into its biological activity could
reveal potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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